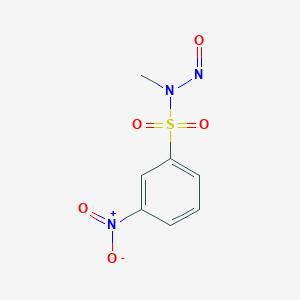![molecular formula C27H28N2O B14212155 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-28-1](/img/structure/B14212155.png)
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a piperidinylmethyl group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the piperidinylmethyl group through various substitution reactions. Key reagents often include indole derivatives, methoxybenzene, and piperidine, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- 1H-Indole, 2-(3-methoxyphenyl)-3-methyl-
- 1H-Indole, 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperidinyl)methyl]-
Uniqueness
1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is unique due to the specific combination of functional groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
827015-28-1 |
|---|---|
Molekularformel |
C27H28N2O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C27H28N2O/c1-30-23-11-7-10-22(18-23)27-25(24-12-5-6-13-26(24)28-27)19-29-16-14-21(15-17-29)20-8-3-2-4-9-20/h2-13,18,21,28H,14-17,19H2,1H3 |
InChI-Schlüssel |
WHUYHFLZXBRTBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3N2)CN4CCC(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
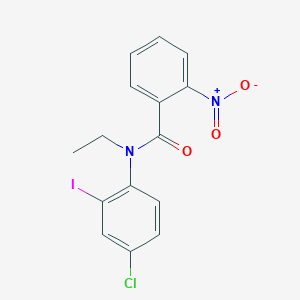
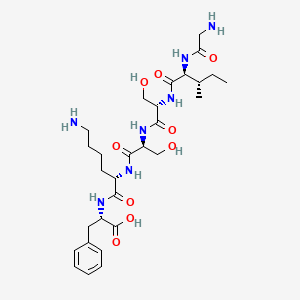
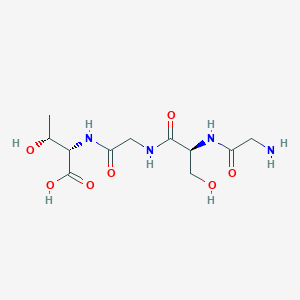
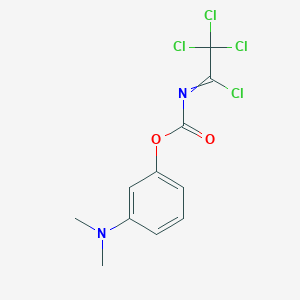
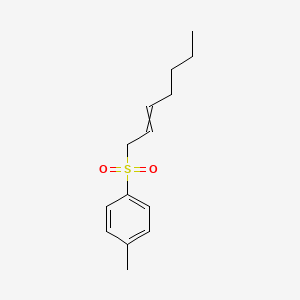
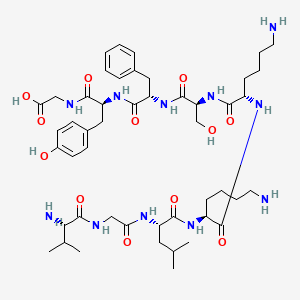
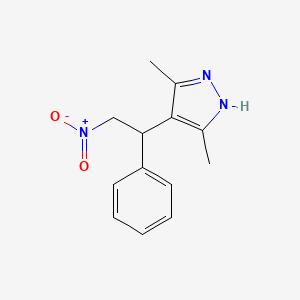

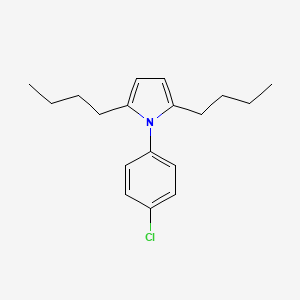
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
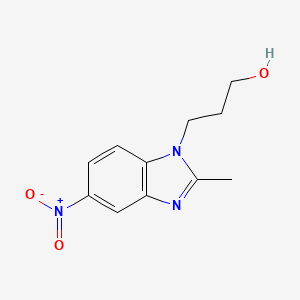
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
